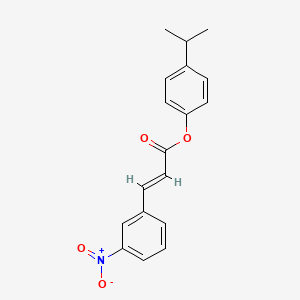![molecular formula C19H20ClN3O3 B5600066 N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5600066.png)
N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide, also known as SNC-80, is a highly selective delta-opioid receptor agonist. It was first synthesized in 1990 by a team of researchers at the University of Michigan. Since then, SNC-80 has been extensively studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Structural Chemistry and Hydrogen Bond Networks
Hydrogen Bond Network Dimensionality : Research by Angeloni and Orpen (2001) on tetrachloroplatinate salts of related compounds highlights the significance of NH⋯Cl hydrogen bond networks in determining the dimensionality of molecular structures, which could be relevant to the structural analysis of N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide (Angeloni & Orpen, 2001).
Synthesis and Characterization
Crystal Structure Characterization : Studies such as those by Fellows and Prior (2016) on the hydrochloride salt of isonicotinamide demonstrate the importance of crystal structure determination in understanding the molecular interactions and arrangements that could be paralleled in studies of this compound (Fellows & Prior, 2016).
Oxidation Mechanisms and Supramolecular Chemistry
Oxidation Studies : Priya's (2018) investigation into the oxidation of acetals by N-Chloroisonicotinamide offers insights into the chemical behavior of N-halo compounds, which might be extrapolated to understand the reactivity of similar moieties in this compound (Priya, 2018).
Supramolecular Reagents : The use of isonicotinamide as a supramolecular reagent in the synthesis of Cu(II) complexes by Aakeröy et al. (2003) illustrates the potential of similar compounds in facilitating the formation of inorganic–organic hybrid materials through supramolecular interactions (Aakeröy et al., 2003).
Biological Activities
Antimicrobial and Antitumor Potential : The synthesis and characterization of derivatives with antibacterial activity against common pathogens and potential antitumor properties, as explored by Ramachandran (2017) and Fedorov et al. (2001), indicate the therapeutic possibilities of structurally related compounds, suggesting avenues for the biological application of this compound (Ramachandran, 2017); (Fedorov et al., 2001).
properties
IUPAC Name |
N-[(3R,4R)-1-[2-(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-3-1-13(2-4-15)11-18(25)23-10-7-16(17(24)12-23)22-19(26)14-5-8-21-9-6-14/h1-6,8-9,16-17,24H,7,10-12H2,(H,22,26)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLSHCLLYHKDFT-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)

![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)

![N-ethyl-6-methoxy-3-methyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5600017.png)
![7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5600033.png)
![3-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5600043.png)
![3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5600045.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)
acetic acid](/img/structure/B5600059.png)
![5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5600082.png)
